Comparative Enzyme Reactivity: Impact of N4-Benzoyl Group on Cytidine Deaminase Activity
N-Benzoyl-2'-deoxycytidine is a distinct substrate for the tetrameric cytidine deaminase CDA_F14, demonstrating that the N4-benzoyl modification does not abolish enzyme recognition [1]. Kinetic studies with CDA_F14 mutants provide a clear differentiation from the natural substrate, 2'-deoxycytidine (dC). The G81L mutation in CDA_F14 led to a significant decrease in enzyme activity against both dC and N4-benzoyl-2'-deoxycytidine [1]. Critically, the G85I mutation resulted in a complete loss of detectable activity toward both substrates, while the T51G mutant exhibited altered kinetic parameters suggesting induced cooperativity [1]. This shared sensitivity to specific active-site mutations confirms that N4-benzoyl-2'-deoxycytidine is processed via the same enzymatic mechanism as dC, but its altered kinetic profile relative to dC and other N4-acyl analogs underscores its utility as a unique tool to probe enzyme structure-function relationships [1].
| Evidence Dimension | Enzyme Activity (Cytidine Deaminase Mutant G81L) |
|---|---|
| Target Compound Data | Significant decrease in activity |
| Comparator Or Baseline | 2'-Deoxycytidine (dC) |
| Quantified Difference | Qualitative; both substrates showed decreased activity compared to wild-type enzyme |
| Conditions | In vitro assay with recombinant CDA_F14 enzyme and its mutants; reaction monitored via product (uridine) formation [1] |
Why This Matters
This data demonstrates that N-Benzoyl-2'-deoxycytidine is a bona fide substrate, not just an inert inhibitor, for a key metabolic enzyme, enabling its use in specialized enzymatic assays to study deaminase function or screen for enzyme variants with altered substrate specificity.
- [1] Tiškus, M. (2022). Molecular modelling and the study of the structure-function relationship of cytidine deaminases. Master's thesis, Vilniaus universitetas. View Source
